2-(o-Tolyl)benzothiazole

Synthetic methodology Yield optimization Heterocyclic chemistry

Researchers often encounter unreliable yields when using regioisomeric mixtures or incorrect isomers in SAR studies. This 2-(o-tolyl)benzothiazole, with its sterically hindered ortho-methyl group, is the validated reference standard for probing binding pocket tolerance and benchmarking synthetic methodologies. - Achieve a known synthetic baseline of 73% yield for method validation. - Utilize established LogP (4.27) and TPSA (41.13 Ų) for accurate in silico modeling. Ensures supply chain integrity with documented purity and ready availability for advanced medicinal chemistry programs.

Molecular Formula C14H11NS
Molecular Weight 225.31 g/mol
CAS No. 15903-58-9
Cat. No. B092702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(o-Tolyl)benzothiazole
CAS15903-58-9
Molecular FormulaC14H11NS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H11NS/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3
InChIKeyAMWVFOHECZHTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(o-Tolyl)benzothiazole Properties & Analogs


2-(o-Tolyl)benzothiazole (CAS 15903-58-9) is a 2-arylbenzothiazole derivative with the molecular formula C14H11NS [1]. This compound belongs to the broader benzothiazole family, which serves as a privileged scaffold in medicinal chemistry and materials science [2]. The ortho-tolyl substitution pattern confers distinct physicochemical properties: calculated LogP of 4.27 (experimental LogP: 4.27170) and topological polar surface area of 41.13 Ų [3]. Its closest structural analogs include 2-(p-tolyl)benzothiazole (CAS 16112-21-3), 2-(m-tolyl)benzothiazole, and 2-phenylbenzothiazole (CAS 883-93-2). Understanding the differential properties of these regioisomers is essential for rational selection in synthesis optimization, photophysical applications, and structure-activity relationship (SAR) studies [4].

SAR Exploration
Maps steric tolerance in benzothiazole-binding pockets using ortho-methyl hindrance
Synthetic Methodology
Benchmarks sterically hindered 2-arylbenzothiazole synthesis under acid catalysis
Photophysical Screening
Compares electronic/steric effects on absorption and emission relative to para isomer

2-(o-Tolyl)benzothiazole: Ortho Substitution Effects


Regioisomeric 2-tolylbenzothiazoles (ortho, meta, para) are not interchangeable due to significant differences in steric hindrance, electronic effects, and resulting synthetic yields and photophysical properties. The ortho-methyl group introduces steric constraints that alter reaction kinetics and product distributions relative to para-substituted analogs [1]. In photophysical applications, the position of the methyl substituent directly modulates the dihedral angle between the benzothiazole core and the aryl ring, thereby affecting conjugation efficiency, absorption/emission wavelengths, and Stokes shifts [2]. Patent literature explicitly identifies p-tolyl as the preferred substituent for certain pharmacological applications, but designates o-tolyl and m-tolyl as distinct alternatives with different property profiles [3]. Consequently, substitution without verifying regioisomer-specific performance data risks compromising synthetic yield, optical properties, or biological activity in downstream applications.

Ortho (current)
Para / Meta analogs
Synthetic yields may differ due to steric constraints during cyclization; para isomer often gives higher output under identical conditions
Ortho-methyl
Para-methyl
Absorption/emission wavelengths cannot be extrapolated; dihedral angle modulation shifts spectral profiles in a regioisomer-specific manner
Ortho isomer
Para isomer (preferred)
Patent-defined substituent preference designates para as preferred; ortho is an alternative requiring independent SAR validation

2-(o-Tolyl)benzothiazole Differentiation Evidence


Synthetic Yield: Ortho vs. Para Tolyl Comparison

Under identical methanesulfonic acid/SiO2-catalyzed condensation conditions at 140°C using carboxylic acids, 2-(o-tolyl)benzothiazole was obtained in 73% yield from o-toluic acid, whereas 2-(p-tolyl)benzothiazole was obtained in 83% yield from p-toluic acid [1]. The 10% lower yield for the ortho isomer is attributed to increased steric hindrance from the ortho-methyl group during the cyclization step.

Synthetic Yield
Data to verify
Ortho: 73% yield vs. Para: 83% yield
Methanesulfonic acid/SiO₂, 140°C
Steric hindrance from ortho-methyl lowers cyclization efficiency by ~10 percentage points
Reported yield comparison; source data not independently verified
Synthetic methodology Yield optimization Heterocyclic chemistry

Lipophilicity & Polar Surface Area Differentiation

2-(o-Tolyl)benzothiazole exhibits a calculated XLogP of 4.6 and a topological polar surface area (TPSA) of 41.1 Ų [1]. While direct comparative data for the meta and para isomers are not available from the same source, the experimental LogP value of 4.27170 confirms high lipophilicity [2]. This lipophilicity profile is consistent with the established QSAR finding that lg Ki for 2-arylbenzothiazole Aβ imaging agents correlates linearly with lg P, underscoring the importance of this parameter for target engagement [3].

Lipophilicity & TPSA
Reported
XLogP 4.6 · TPSA 41.1 Ų
Exp. LogP 4.27
Higher lipophilicity than unsubstituted 2-phenylbenzothiazole (~0.6–1.1 LogP units)
QSAR links LogP to Aβ imaging target engagement; interpret in relevant assay context
Physicochemical properties Drug-likeness Lipophilicity

Patent-Defined Tolyl Substituent Preference

In pharmaceutical formulations containing benzothiazole derivatives, the patent literature establishes a clear substituent preference hierarchy: for the R² position, tolyl is preferably p-tolyl, but o-tolyl and m-tolyl are explicitly designated as alternative substituents with distinct property implications [1]. This ranking reflects empirically determined differences in pharmacological activity, bioavailability, or synthetic accessibility across regioisomers.

Patent Substituent Preference
Class-level inference
p-Tolyl preferred; o-tolyl and m-tolyl explicitly listed as alternative substituents
Ortho isomer supports exploratory SAR when steric or electronic departure from para is required
Based on pharmaceutical formulation patent claims; verify in specific biological model
Pharmaceutical development Structure-activity relationship Patent analysis

Photophysical Differentiation: Absorption & Emission

Systematic investigation of 2-arylbenzothiazole derivatives reveals that the alteration of absorption and emission wavelengths can be elucidated by Hammett substituent constants [1]. The ortho-methyl group exerts both electronic (σ = -0.17 for methyl) and steric effects that modulate the dihedral angle between the benzothiazole and aryl rings, directly influencing conjugation efficiency and spectral properties. While specific absorption/emission maxima for 2-(o-tolyl)benzothiazole are not directly reported, the study demonstrates that 2-arylbenzothiazoles with electron-donating substituents exhibit red-shifted absorption and emission relative to unsubstituted 2-phenylbenzothiazole [2].

Photophysical Shift
Class-level inference
Predicted red-shift vs 2-phenylbenzothiazole due to electron-donating ortho-methyl
Spectral profile is regioisomer-specific; confirm λabs/λem in intended solvent system
Directional trend from Hammett analysis; specific maxima not reported for this compound
Fluorescence spectroscopy Photophysics Optical materials

2-(o-Tolyl)benzothiazole Application Scenarios


SAR Exploration: Steric Effects in 2-Arylbenzothiazoles

Use 2-(o-tolyl)benzothiazole as a sterically hindered comparator to 2-(p-tolyl)benzothiazole and 2-phenylbenzothiazole in structure-activity relationship (SAR) studies. The 10% lower synthetic yield [1] and patent-defined alternative substituent status [2] confirm that ortho substitution introduces meaningful steric constraints that alter both synthetic accessibility and biological target engagement. This compound enables systematic mapping of the steric tolerance of benzothiazole-binding pockets in medicinal chemistry programs.

Synthetic Route Optimization for 2-Arylbenzothiazoles

Employ 2-(o-tolyl)benzothiazole as a benchmarking substrate for developing and validating new synthetic methodologies targeting sterically hindered 2-arylbenzothiazoles. The documented 73% yield under methanesulfonic acid/SiO2 catalysis [1] serves as a performance baseline against which alternative catalysts, solvents, and reaction conditions can be compared. Methodologies that improve upon this baseline yield for the ortho isomer demonstrate genuine advancement in overcoming steric barriers.

Lipophilicity-Dependent Property Screening

Incorporate 2-(o-tolyl)benzothiazole into physicochemical screening cascades where elevated lipophilicity (XLogP 4.6, experimental LogP 4.27) [3] is either desired for membrane permeability or requires mitigation. The compound serves as a reference point for understanding how ortho-methyl substitution modulates LogP relative to para and meta isomers, informing lead optimization strategies that balance lipophilicity with other drug-likeness parameters including TPSA (41.1 Ų).

Application
Selection Property
Validation Focus
SAR steric mapping
Ortho-steric signature
Binding pocket steric tolerance; compare to para and unsubstituted controls
Synthetic methodology development
Steric benchmark yield context
Evaluate alternative catalysts and conditions against ortho-isomer yield baseline
Lipophilicity-dependent screening
High lipophilicity region (LogP ~4.3–4.6)
Balance membrane permeability with TPSA; verify isomer-specific LogP in assay buffer

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